molecular formula C5H4N4 B127032 4-Aminopyrimidine-5-carbonitrile CAS No. 16357-69-0

4-Aminopyrimidine-5-carbonitrile

Cat. No. B127032
CAS RN: 16357-69-0
M. Wt: 120.11 g/mol
InChI Key: JAIYUIOGVNRXEW-UHFFFAOYSA-N
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Patent
US04323681

Procedure details

Formamidine acetate (104.11 g., 1.00 mole) and malononitrile (33.03 g., 0.50 mole) are added to a solution of sodium ethoxide prepared from sodium (24.2 g., 1.05 mole) and absolute ethanol (750 ml.) in a nitrogen atmosphere. The mixture is stirred at room temperature for 48 hours. The off-white solid which separates is collected by filtration, washed with ice water then dried at 80° C./house vac. (ca. 200 mm.). The yield of product melting at greater than 340° C. (uncorr.) is 28.5 g. (47.0%). Recrystallization of this material from water (Darco G-60) affords cream-colored needles melting at 250° C. dec. (uncorr.) in a yield of 11.3 g. (18.8%).
Quantity
104.11 g
Type
reactant
Reaction Step One
Quantity
33.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.[CH:5]([NH2:7])=[NH:6].[C:8](#[N:12])[CH2:9][C:10]#[N:11].[O-]CC.[Na+].[Na]>C(O)C>[NH2:6][C:5]1[C:9]([C:8]#[N:12])=[CH:10][N:11]=[CH:1][N:7]=1 |f:0.1,3.4,^1:16|

Inputs

Step One
Name
Quantity
104.11 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
33.03 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The off-white solid which separates is collected by filtration
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
then dried at 80° C./house vac
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material from water (Darco G-60)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=NC=NC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.